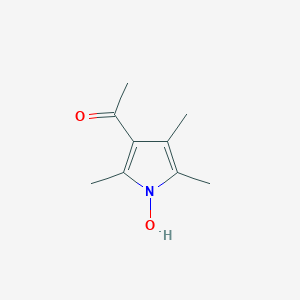
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone typically involves the alkylation of a pyrrole derivative. One common method includes the reaction of 2,4,5-trimethylpyrrole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(1-Keto-2,4,5-trimethylpyrrol-3-yl)ethanone.
Reduction: Formation of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
- 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone
- Pyrrolopyrazine derivatives
Comparison: 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both hydroxyl and carbonyl functional groups on the pyrrole ring
Propiedades
Número CAS |
131527-58-7 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
1-(1-hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10(12)7(3)9(5)8(4)11/h12H,1-4H3 |
Clave InChI |
UXEHMGBZPUGHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
SMILES canónico |
CC1=C(N(C(=C1C(=O)C)C)O)C |
Sinónimos |
Ethanone, 1-(1-hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















